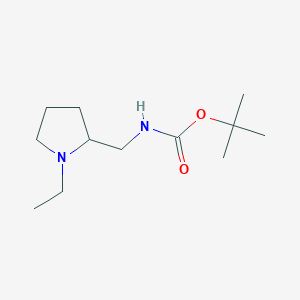

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate

Description

Molecular Classification and Nomenclature

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate is classified as a carbamate ester derivative containing a substituted pyrrolidine ring system. The compound exists in multiple stereoisomeric forms, with the literature documenting both racemic and enantiomerically pure preparations. According to chemical databases, the compound is systematically named as tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate, with the molecular formula C12H24N2O2 and a molecular weight of 228.33 grams per mole.

The nomenclature reflects the structural components: a tert-butyl group attached to the oxygen of a carbamate linkage, which in turn is connected to a methylcarbamate nitrogen that bears a substituent derived from 1-ethylpyrrolidin-2-yl moiety. The compound demonstrates the characteristic -O-CO-NH- linkage that defines carbamate functionality. Alternative systematic names include carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester, highlighting the carbamic acid derivative nature of the molecule.

Table 1: Molecular Classification Parameters

| Classification Category | Description |

|---|---|

| Chemical Class | Carbamate ester |

| Ring System | Pyrrolidine (five-membered saturated nitrogen heterocycle) |

| Functional Groups | Carbamate, tertiary amine |

| Stereochemistry | Multiple stereoisomers possible |

| Substitution Pattern | N-ethyl, 2-methylcarbamate substituted pyrrolidine |

The pyrrolidine component of this molecule contributes significantly to its three-dimensional structure. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH and represents a cyclic secondary amine classified as a saturated heterocycle. The incorporation of this ring system into the target compound provides structural rigidity and specific spatial orientation that influences molecular interactions.

Historical Context in Pyrrolidine Chemistry Research

The historical development of pyrrolidine chemistry provides essential context for understanding compounds like this compound. Pyrrolidine itself was first synthesized in industrial settings through the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt- and nickel oxide catalysts supported on alumina. Early laboratory synthesis methods involved treating 4-chlorobutan-1-amine with strong bases, establishing the foundational synthetic approaches that would later be adapted for more complex derivatives.

The significance of pyrrolidine derivatives in pharmaceutical chemistry became evident through the discovery that many modifications of pyrrolidine yielded novel compounds with pronounced biological activities. Research has demonstrated that the pyrrolidine moiety emerged as a crucial pharmacophore in medicinal chemistry due to its distinctive physicochemical properties, including hydrophilicity, basicity, and structural rigidity. The five-membered pyrrolidine ring has been identified as one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Table 2: Historical Milestones in Pyrrolidine Research

| Time Period | Development | Significance |

|---|---|---|

| Early 1900s | First industrial synthesis methods | Established foundational synthetic approaches |

| Mid-20th century | Recognition of biological activity | Identified therapeutic potential |

| 1990s-2000s | Structure-activity relationship studies | Defined pharmacophore requirements |

| 2010s-Present | Advanced synthetic methodologies | Enabled complex derivative preparation |

The structural investigation of pyrrolidine-based molecules has demonstrated that substitutions at the N1, 3rd, and 5th positions offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. This understanding has guided the development of compounds like this compound, where specific substitution patterns are designed to achieve desired pharmacological properties.

Contemporary research has revealed that extensive modifications of pyrrolidine derivatives yield novel compounds with pronounced antidiabetic and anticancer activities. The progress in stereoselective synthesis methods of pyrrolidine derivatives has been systematized into two main categories: methods that use a pyrrolidine ring as the starting compound, and stereoselective methods of cyclization of acyclic starting compounds leading to optically pure pyrrolidine derivatives.

Significance within Carbamate-Containing Compounds

The carbamate functionality in this compound represents a critical structural element with profound implications for the compound's chemical and biological properties. Carbamates are derivatives of carbamic acid whose amino and carboxyl termini are substituted by structurally diverse alkyl, aryl, or alkyl-aryl substituents, identified by the presence of the -O-CO-NH- linkage. The significance of carbamate-containing compounds in pharmaceutical applications has been well-established through their incorporation into numerous Food and Drug Administration and European Medicines Agency approved drugs.

The carbamate group in pharmaceutical applications serves multiple functions, including participation in drug-target interactions and improvement of the biological activity of parent molecules. In prodrug applications, carbamates are primarily used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds. The tert-butyl carbamate group specifically provides excellent chemical and proteolytic stability while enabling cell membrane penetration, making it particularly valuable in medicinal chemistry applications.

Table 3: Carbamate Functional Significance

| Property | Impact | Application |

|---|---|---|

| Chemical stability | Enhanced compound longevity | Drug formulation |

| Proteolytic stability | Resistance to enzymatic degradation | Biological systems |

| Membrane penetration | Improved bioavailability | Drug delivery |

| Prodrug capability | Controlled release mechanisms | Therapeutic applications |

Research has demonstrated that carbamates make structural and functional parts of many drugs approved and marketed for the treatment of various diseases such as cancer, epilepsy, hepatitis C, human immunodeficiency virus infection, and Alzheimer's disease. The carbamate group functions in drug-target interactions or serves to improve the biological activity of parent molecules, while in prodrugs they are mainly used to delay first-pass metabolism and enhance bioavailability and effectiveness of compounds.

The tert-butyl carbamate protecting group specifically offers advantages in synthetic chemistry due to its stability under basic conditions and selective removal under acidic conditions. This property makes compounds like this compound valuable as synthetic intermediates and potential prodrug candidates. The combination of pyrrolidine pharmacophore properties with carbamate stability creates compounds with unique pharmaceutical potential.

CAS Registry and Identification Parameters

The chemical identification of this compound is complicated by the existence of multiple stereoisomeric forms and nomenclature variations. Chemical Abstracts Service registry documentation reveals at least two distinct but closely related compounds that may represent different stereoisomeric forms or nomenclature interpretations of the same molecular structure.

The first identified form carries the Chemical Abstracts Service number 883555-07-5 and is systematically named as tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate. This compound has a molecular formula of C12H24N2O2 with a molecular weight of 228.33100 grams per mole and an exact mass of 228.18400. The compound exhibits a calculated logarithm of the partition coefficient of 2.32420 and a polar surface area of 41.57000 square angstroms.

Table 4: Primary Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 883555-07-5 |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33100 g/mol |

| Exact Mass | 228.18400 |

| LogP | 2.32420 |

| Polar Surface Area | 41.57000 Ų |

A second closely related compound is documented as (R)-tert-Butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate with Chemical Abstracts Service number 118992298. This compound shares the same molecular formula C12H24N2O2 and has a molecular weight of 228.33 grams per mole. The structural similarity suggests these may represent different stereoisomeric forms or alternative nomenclature systems for describing the same basic molecular framework.

The stereochemical considerations are particularly important for pyrrolidine-containing compounds, as the different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates due to different binding modes to enantioselective proteins. The presence of multiple chiral centers in this compound necessitates careful stereochemical characterization for pharmaceutical applications.

Table 5: Alternative Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 118992298 |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Stereochemistry | (R)-configuration specified |

| Creation Date | 2016-05-17 |

| Last Modified | 2025-05-18 |

Properties

IUPAC Name |

tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(14)9-13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRMDAOAWMQXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656860 | |

| Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883555-07-5 | |

| Record name | Carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883555-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate typically involves the reaction of tert-butyl chloroformate with (1-ethylpyrrolidin-2-yl)methanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives where the tert-butyl group is replaced.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines . Biology: Employed in the study of enzyme mechanisms and protein interactions . Medicine: Investigated for potential therapeutic applications, particularly in drug design and development . Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound can act as a substrate or inhibitor, modulating the activity of the target molecule and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Key Observations :

- Heterocyclic Backbone : The main compound’s pyrrolidine ring contrasts with pyridine (e.g., ) or pyrimidine (e.g., ) cores in analogs. Pyrrolidine derivatives often exhibit enhanced conformational flexibility compared to aromatic heterocycles, influencing binding affinity in drug candidates.

- Molecular Weight : tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a significantly higher molecular weight (347.5 g/mol) due to its extended alkyl chain and pyridine-pyrrolidine hybrid structure .

Stability and Reactivity

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate : The presence of a fluorine atom and hydroxy group may increase reactivity under acidic or basic conditions, necessitating controlled storage .

- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate : Piperazine’s basicity could influence solubility and stability, requiring inert atmospheres for long-term storage .

- General Trends : tert-Butyl carbamates are hydrolytically stable under neutral conditions but cleave readily under acidic (e.g., HCl/EtOAc) or basic conditions, a property exploited in protective group chemistry .

Table 2: Toxicity Comparison

Key Observations :

Biological Activity

tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate is a chemical compound with the molecular formula and a molecular weight of 228.33 g/mol. It is primarily used in organic synthesis, particularly as a protecting group for amines, and has applications in biological research, including enzyme studies and potential therapeutic developments.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate biological pathways, making it a candidate for various therapeutic applications.

Enzyme Interaction

Research indicates that this compound can be employed in studies focusing on enzyme mechanisms. Its role as a reagent in organic synthesis suggests that it may influence enzymatic reactions by acting as a substrate or inhibitor, depending on the context of the study.

Therapeutic Applications

The compound has been investigated for its potential in drug design and development. Its unique structural features, particularly the ethyl substitution on the pyrrolidine ring, may enhance its reactivity and interaction with biological targets compared to similar compounds.

Study on Neuroprotective Effects

A study exploring the neuroprotective effects of related compounds found that certain derivatives showed moderate protective effects against amyloid-beta (Aβ) toxicity in astrocytes, which is relevant for Alzheimer's disease research. While not directly studying this compound, this research highlights the potential of similar compounds in neurodegenerative disease contexts .

Inhibition Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit specific proteins involved in cancer cell survival. For instance, inhibitors targeting HSET (KIFC1) have shown promise in disrupting aberrant cell division in cancer cells. This suggests that this compound may possess similar inhibitory properties worth exploring further .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-Butyl (1-methylpyrrolidin-2-yl)methylcarbamate | C₁₂H₂₄N₂O₂ | Enzyme inhibition, potential therapeutic uses |

| tert-Butyl (1-benzylpyrrolidin-2-yl)methylcarbamate | C₁₇H₂₆N₂O₂ | Cancer cell apoptosis induction |

| tert-Butyl (1-phenylpyrrolidin-2-yl)methylcarbamate | C₁₅H₂₄N₂O₂ | Modulation of neurotransmitter systems |

This table illustrates how this compound compares to similar compounds regarding their molecular formulas and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.